molecular formula C18H22FN3 B1527820 2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline CAS No. 1220036-80-5

2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline

Cat. No.: B1527820
CAS No.: 1220036-80-5
M. Wt: 299.4 g/mol
InChI Key: XJXRFPRFLAMEJX-UHFFFAOYSA-N
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Description

“2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline” is a complex organic compound. It likely contains a benzyl group attached to a piperazine ring, which is then attached to an aniline group with a fluorine atom at the 4-position .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized from tetramethoxytoluene via the Blanc reaction, oxidation, and alkylation .

Scientific Research Applications

Luminescent Properties and Electron Transfer

  • Piperazine substituted naphthalimide model compounds, related to 2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline, exhibit interesting luminescent properties and photo-induced electron transfer, making them useful for pH probes and fluorescence studies (Gan, Chen, Chang, & Tian, 2003).

Drug Development and Neuroleptic Activity

  • Compounds structurally similar to this compound have been synthesized and evaluated for their potential as antipsychotics, indicating their relevance in the development of new CNS (Central Nervous System) drugs (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).

Synthesis and Catalysis

Alzheimer's Disease Research

  • Fluorinated derivatives of the compound have been used in PET imaging for quantifying receptor densities in the brains of Alzheimer's disease patients, contributing to our understanding of neurological disorders (Kepe et al., 2006).

DNA Interaction Studies

  • Compounds with piperazine substituents play a role in DNA interaction studies, particularly in understanding how certain molecules interact with the minor groove of B-DNA, which is crucial for drug design and understanding DNA-protein interactions (Pjura, Grześkowiak, & Dickerson, 1987).

Antimicrobial Activity

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3/c19-17-6-7-18(20)16(12-17)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXRFPRFLAMEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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